molecular formula C12H13N3O4 B165902 tert-Butyl 5-Nitro-1H-indazole-1-carboxylate CAS No. 129488-09-1

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate

Cat. No.: B165902
CAS No.: 129488-09-1
M. Wt: 263.25 g/mol
InChI Key: YXAJFAVMXBRTMU-UHFFFAOYSA-N
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Description

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of a tert-butyl ester group at the 1-position and a nitro group at the 5-position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate typically involves the nitration of an indazole derivative followed by esterification. One common method involves the nitration of 1H-indazole-1-carboxylic acid with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indazole-1-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and esterification steps, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 5-Amino-1H-indazole-1-carboxylate

    Substitution: Various substituted indazole derivatives depending on the nucleophile used

    Ester Hydrolysis: 5-Nitro-1H-indazole-1-carboxylic acid

Scientific Research Applications

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indazole ring can bind to various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate
  • tert-Butyl 5-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 5-fluoro-1H-indazole-1-carboxylate

Uniqueness

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate is unique due to the presence of both a nitro group and a tert-butyl ester group, which confer distinct chemical reactivity and biological activity. The nitro group allows for various chemical transformations, while the tert-butyl ester group provides stability and lipophilicity, enhancing its potential as a drug candidate .

Biological Activity

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate (TB-NI) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of TB-NI, including its mechanisms of action, therapeutic implications, and comparisons with related compounds.

Chemical Structure and Properties

TB-NI is characterized by its indazole core, which is known for diverse biological activities. The compound has a molecular formula of C_{12}H_{14}N_{2}O_{4} and a molecular weight of approximately 263.25 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its solubility and biological interactions. The nitro group at the 5-position is significant for its reactivity and biological activity, making TB-NI a subject of pharmacological studies.

The biological activity of TB-NI primarily stems from its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the indazole ring may bind to specific receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses.

Key Mechanisms Include:

  • Enzyme Inhibition : TB-NI has been shown to inhibit several enzymes involved in important biochemical pathways.
  • Receptor Binding : The indazole structure allows for binding to various receptors, potentially influencing physiological processes.
  • Reduction Reactions : The nitro group can be reduced to form amino derivatives that may exhibit different biological activities.

Biological Activities

Research indicates that TB-NI exhibits various biological activities, particularly as an inhibitor in several biochemical pathways. Notably, it has been studied for its potential antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated that indazole derivatives, including TB-NI, possess antimicrobial properties. The nitro group plays a crucial role in enhancing these effects by forming reactive intermediates that can disrupt microbial cell functions.

Anti-inflammatory Activity

Indazole derivatives are also known for their anti-inflammatory effects. Research has shown that TB-NI can inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of TB-NI, it is useful to compare it with other indazole derivatives:

Compound NameStructureKey Biological Activity
tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate Similar structure but with a methyl groupExhibits different reactivity patterns
tert-Butyl 5-amino-1H-indazole-1-carboxylate Amino group instead of nitroPotentially different pharmacological effects
tert-Butyl 5-nitroindazole Lacks carboxylate groupReduced reactivity and altered activity profile

The unique substitution pattern of TB-NI imparts distinct chemical reactivity and potential biological activities compared to these related compounds .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of TB-NI in various contexts:

  • Antitubercular Activity : TB-NI has been investigated as a potential antitubercular agent due to its structural similarity to compounds that inhibit Mycobacterium tuberculosis. Its mechanism involves targeting specific enzymes critical for bacterial survival .
  • Inhibition Studies : In vitro studies have demonstrated that TB-NI effectively inhibits key enzymes involved in inflammatory pathways, suggesting its utility in treating conditions like arthritis or other inflammatory disorders .
  • Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) have shown that TB-NI binds effectively to specific protein targets, indicating its potential as a lead compound for drug development .

Properties

IUPAC Name

tert-butyl 5-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-5-4-9(15(17)18)6-8(10)7-13-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAJFAVMXBRTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467645
Record name tert-Butyl 5-Nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129488-09-1
Record name tert-Butyl 5-Nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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